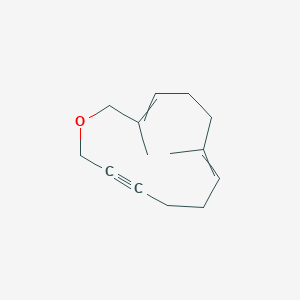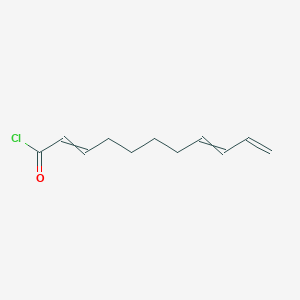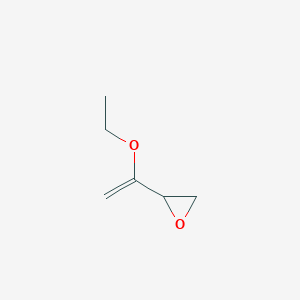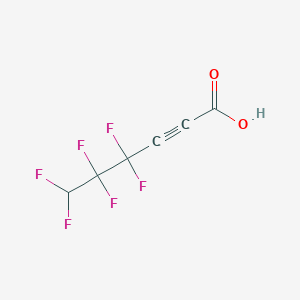
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane is an organosilicon compound characterized by a dioxasilinane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane typically involves the reaction of phenylsilane with a suitable dioxolane derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the dioxasilinane ring. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The phenyl group or other substituents on the dioxasilinane ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a subject of interest in the study of silicon-based biochemistry and potential biomedical applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the dioxasilinane ring, which can stabilize transition states and intermediates during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethyl-4-phenyl-1,3-dioxane: This compound has a similar dioxane ring structure but lacks the silicon atom.
1,3-Dioxolane, 2,2,4-trimethyl-: Another related compound with a dioxolane ring but different substituents.
Uniqueness
2,4,4-Trimethyl-2-phenyl-1,3,2-dioxasilinane is unique due to the presence of the silicon atom in its ring structure, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs. This uniqueness makes it valuable in applications where silicon’s properties, such as thermal stability and resistance to oxidation, are advantageous.
Eigenschaften
CAS-Nummer |
106814-50-0 |
|---|---|
Molekularformel |
C12H18O2Si |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
2,4,4-trimethyl-2-phenyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C12H18O2Si/c1-12(2)9-10-13-15(3,14-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
XWYFDEAVVKXOMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCO[Si](O1)(C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)
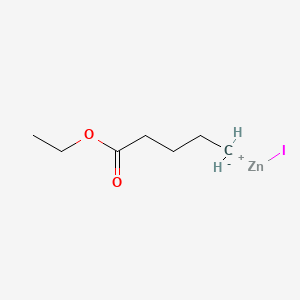
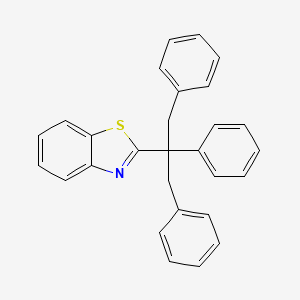
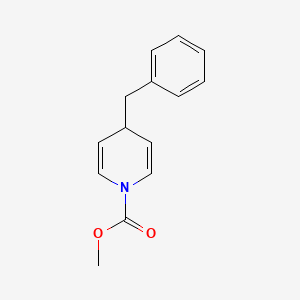

![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
![2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14324005.png)

